[(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-bromophenyl)ethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a bromophenyl group attached to an ethylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromophenyl)ethylamine hydrochloride typically involves the following steps:
Bromination: The starting material, ethylbenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromoethylbenzene.
Chiral Resolution: The brominated product is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Amination: The (1R)-1-(4-bromophenyl)ethyl intermediate is reacted with ethylamine under controlled conditions to form (1R)-1-(4-bromophenyl)ethylamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (1R)-1-(4-bromophenyl)ethylamine hydrochloride may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-bromophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-(4-bromophenyl)ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-bromophenyl)ethylamine hydrochloride
- (1R)-1-(4-chlorophenyl)ethylamine hydrochloride
- (1R)-1-(4-fluorophenyl)ethylamine hydrochloride
Uniqueness
(1R)-1-(4-bromophenyl)ethylamine hydrochloride is unique due to the presence of the bromine atom, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and interaction with molecular targets, making it distinct from its chloro- and fluoro-analogues.
Properties
CAS No. |
2679950-89-9 |
---|---|
Molecular Formula |
C10H15BrClN |
Molecular Weight |
264.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.